molecular formula C4H5N5O2 B14389028 5-Nitro-2-(prop-2-en-1-yl)-2H-tetrazole CAS No. 89881-43-6

5-Nitro-2-(prop-2-en-1-yl)-2H-tetrazole

Cat. No.: B14389028
CAS No.: 89881-43-6
M. Wt: 155.12 g/mol
InChI Key: MYVKOOSTTYGGDA-UHFFFAOYSA-N
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Description

5-Nitro-2-(prop-2-en-1-yl)-2H-tetrazole is a heterocyclic compound containing a tetrazole ring substituted with a nitro group and a prop-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-(prop-2-en-1-yl)-2H-tetrazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the nitration of 2-(prop-2-en-1-yl)-2H-tetrazole using a nitrating agent such as nitric acid or a nitrating mixture. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective formation of the nitro-substituted product.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-(prop-2-en-1-yl)-2H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The prop-2-en-1-yl group can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of higher oxidation state products.

    Reduction: Formation of 5-amino-2-(prop-2-en-1-yl)-2H-tetrazole.

    Substitution: Formation of substituted tetrazole derivatives.

Scientific Research Applications

5-Nitro-2-(prop-2-en-1-yl)-2H-tetrazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Nitro-2-(prop-2-en-1-yl)-2H-tetrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The prop-2-en-1-yl group may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Nitro-2-(prop-2-en-1-yl)-1H-tetrazole
  • 5-Nitro-2-(prop-2-en-1-yl)-3H-tetrazole
  • 5-Nitro-2-(prop-2-en-1-yl)-4H-tetrazole

Uniqueness

5-Nitro-2-(prop-2-en-1-yl)-2H-tetrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

89881-43-6

Molecular Formula

C4H5N5O2

Molecular Weight

155.12 g/mol

IUPAC Name

5-nitro-2-prop-2-enyltetrazole

InChI

InChI=1S/C4H5N5O2/c1-2-3-8-6-4(5-7-8)9(10)11/h2H,1,3H2

InChI Key

MYVKOOSTTYGGDA-UHFFFAOYSA-N

Canonical SMILES

C=CCN1N=C(N=N1)[N+](=O)[O-]

Origin of Product

United States

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